molecular formula C14H11Cl2NO B5752060 N-benzyl-2,3-dichlorobenzamide

N-benzyl-2,3-dichlorobenzamide

Cat. No. B5752060
M. Wt: 280.1 g/mol
InChI Key: NOBRGQYHMUFXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,3-dichlorobenzamide, also known as BBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.11 g/mol. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-benzyl-2,3-dichlorobenzamide acts as a competitive inhibitor of GABA uptake by binding to the GABA transporter protein. This results in an increase in the concentration of GABA in the synaptic cleft, leading to an enhancement of GABAergic neurotransmission. The mechanism of action of N-benzyl-2,3-dichlorobenzamide has been extensively studied, and its selectivity for GABA transporters has been confirmed through various experiments.
Biochemical and Physiological Effects
N-benzyl-2,3-dichlorobenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of glutamate release, and the inhibition of voltage-gated sodium channels. These effects have been studied in various experimental models, including in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

N-benzyl-2,3-dichlorobenzamide has several advantages as a tool for scientific research, including its selectivity for GABA transporters, its ability to modulate GABAergic neurotransmission, and its relatively low toxicity. However, there are also some limitations to the use of N-benzyl-2,3-dichlorobenzamide in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research involving N-benzyl-2,3-dichlorobenzamide, including the development of more potent and selective GABA transporter inhibitors, the study of the role of GABAergic neurotransmission in various disease states, and the investigation of the potential therapeutic applications of N-benzyl-2,3-dichlorobenzamide in various neurological disorders.
In conclusion, N-benzyl-2,3-dichlorobenzamide is a valuable tool for scientific research, with a range of biochemical and physiological effects that have been extensively studied. Its selectivity for GABA transporters and ability to modulate GABAergic neurotransmission make it a valuable tool for the study of various physiological processes. However, further research is needed to fully understand the potential applications of N-benzyl-2,3-dichlorobenzamide in various disease states and to develop more potent and selective GABA transporter inhibitors.

Synthesis Methods

N-benzyl-2,3-dichlorobenzamide can be synthesized through a multistep process involving the reaction of benzylamine with 2,3-dichlorobenzoyl chloride. The resulting intermediate is then treated with a base, such as sodium hydroxide, to yield the final product. This synthesis method has been optimized to yield high purity N-benzyl-2,3-dichlorobenzamide with a high yield.

Scientific Research Applications

N-benzyl-2,3-dichlorobenzamide has been used in various scientific research applications, including the study of GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. N-benzyl-2,3-dichlorobenzamide has been shown to be a potent and selective inhibitor of GABA uptake, making it a valuable tool for studying the role of GABA receptors in various physiological processes.

properties

IUPAC Name

N-benzyl-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-8-4-7-11(13(12)16)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRGQYHMUFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.